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Cat. No.: B100919 Get Quote

An In-Depth Technical Guide to the Spectral Data of Tri(ethylene glycol) di-p-
toluenesulfonate

This guide provides a comprehensive analysis of the spectroscopic data for Tri(ethylene
glycol) di-p-toluenesulfonate, a critical bifunctional linker used extensively in chemical

synthesis, materials science, and drug development. Designed for researchers, scientists, and

professionals in drug development, this document delves into the nuances of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data

but the underlying scientific rationale for its interpretation.

Introduction: The Molecular Architect's Versatile
Connector
Tri(ethylene glycol) di-p-toluenesulfonate, often abbreviated as TsO-PEG(3)-OTs, is a

molecule of significant interest due to its dual functionality. It comprises a central, hydrophilic

tri(ethylene glycol) chain, which enhances aqueous solubility, capped at both ends by p-

toluenesulfonate (tosylate) groups.[1] The tosylate moiety is an excellent leaving group in

nucleophilic substitution reactions, making this compound a versatile building block for

constructing more complex molecular architectures.[1][2]

Its applications are diverse, ranging from the synthesis of aza-crown ethers to its pivotal role as

a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3] In
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drug development, it is used to connect a target-binding molecule to an E3 ligase-recruiting

moiety, facilitating targeted protein degradation.[3] Furthermore, its structure is leveraged to

develop radiolabeled tracers for advanced medical imaging techniques like Positron Emission

Tomography (PET).[3]

Given its importance, unambiguous structural confirmation is paramount. This guide provides

the foundational spectroscopic knowledge required for its identification and quality control.

Caption: Molecular Structure of Tri(ethylene glycol) di-p-toluenesulfonate.

Synthesis and Experimental Protocols
A reliable synthesis is the foundation of high-quality spectral data. The most common and

straightforward synthesis involves the reaction of tri(ethylene glycol) with p-toluenesulfonyl

chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the

HCl byproduct.[2]

Experimental Protocol: Synthesis
Reaction Setup: Dissolve tri(ethylene glycol) (1 equivalent) in a suitable solvent like

dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer

and cooled in an ice bath (0 °C).

Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the

stirred solution. If using an inert solvent like DCM, add a base like triethylamine (2.5

equivalents) to the reaction mixture.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl,

saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by recrystallization from a solvent

system like ethanol to yield the product as a white powder.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.[4][5]

¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments,

their neighboring protons (splitting), and their relative numbers (integration).[6] For tri(ethylene
glycol) di-p-toluenesulfonate, the spectrum is highly symmetric and characteristic.

Table 1: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality of
Chemical Shift
and Splitting

~ 7.78 Doublet (d) 4H
Ar-H (ortho to

SO₂)

Deshielded by

the electron-

withdrawing

sulfonate group.

Split by adjacent

meta protons (J

≈ 8.2 Hz).

~ 7.34 Doublet (d) 4H
Ar-H (meta to

SO₂)

Less deshielded

than ortho

protons. Split by

adjacent ortho

protons (J ≈ 8.2

Hz).

~ 4.15 Triplet (t) 4H -O-CH₂-CH₂-OTs

Directly attached

to the

electronegative

tosylate group,

causing a

significant

downfield shift.

Split by the

adjacent CH₂

group.

~ 3.68 Triplet (t) 4H -O-CH₂-CH₂-OTs

Adjacent to the

tosylated

methylene group.

Split by that

same group.

~ 3.59 Singlet (s) 4H -O-CH₂-CH₂-O- Central, most

shielded

methylene

protons. Appears
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as a singlet due

to magnetic

equivalence and

minimal coupling.

~ 2.45 Singlet (s) 6H Ar-CH₃

Protons of the

methyl group on

the aromatic ring.

No adjacent

protons, hence a

singlet.

Note: Data sourced and compiled from various chemical suppliers and databases.[7][8]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the molecule's symmetry, fewer signals are observed than the total number of carbon

atoms.

Table 2: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Causality of Chemical Shift

~ 144.8 C-SO₂ (Aromatic)
Quaternary carbon attached to

the sulfonate group.

~ 132.9 C-CH₃ (Aromatic)
Quaternary carbon attached to

the methyl group.

~ 129.8 CH (Aromatic)
Aromatic CH carbons ortho to

the methyl group.

~ 127.9 CH (Aromatic)
Aromatic CH carbons meta to

the methyl group.

~ 70.7 -O-CH₂-CH₂-O-
Central ethylene glycol

carbons, most shielded.

~ 69.2 -O-CH₂-CH₂-OTs
Carbon adjacent to the

tosylated methylene carbon.

~ 68.6 -O-CH₂-CH₂-OTs
Carbon directly bonded to the

tosylate oxygen, deshielded.

~ 21.6 Ar-CH₃
Methyl carbon of the tosyl

group.

Note: Data interpreted from foundational principles and comparison with similar structures like

di- and tetraethylene glycol ditosylates.[8][9][10]

Protocol: NMR Sample Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), for chemical shift calibration (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a

proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies

the spectrum.

Processing: Fourier transform the raw data, phase the spectrum, and perform baseline

correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals.

Sample Preparation

Data Acquisition
Data Processing Structural Analysis

Dissolve Sample
in CDCl3 + TMS

Acquire 1H Spectrum

Acquire 13C Spectrum
(Proton Decoupled) Fourier Transform,

Phase, & Calibrate
Integrate 1H Peaks Assign Signals:

Chemical Shift, Splitting,
Integration

Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to its vibrational modes (stretching, bending).[12][13]

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3050 - 3090 Medium C-H Stretch Aromatic C-H

2850 - 2950 Strong C-H Stretch
Aliphatic C-H

(ethylene glycol chain)

1595 - 1600 Medium C=C Stretch Aromatic Ring

1350 - 1370 Strong
S=O Asymmetric

Stretch
Sulfonate (-SO₂-O-)

1175 - 1190 Strong
S=O Symmetric

Stretch
Sulfonate (-SO₂-O-)

1090 - 1120 Strong C-O-C Stretch Ether Linkage

900 - 970 Strong S-O-C Stretch Sulfonate Ester

Note: Data compiled from spectral databases and foundational IR interpretation guides.[7][14]

The IR spectrum of tri(ethylene glycol) di-p-toluenesulfonate is dominated by very strong

absorptions from the sulfonate and ether groups. The presence of both aromatic and aliphatic

C-H stretches confirms the hybrid nature of the molecule. The absence of a broad absorption

around 3200-3600 cm⁻¹ is a key indicator of the reaction's completion, confirming that the

hydroxyl groups of the starting material have been fully converted.[12]

Protocol: IR Spectrum Acquisition (ATR)
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Scan Sample: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio.
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Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify the characteristic functional group peaks.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through its fragmentation pattern.[15] The molecular formula C₂₀H₂₆O₈S₂ corresponds to

a monoisotopic mass of 458.11 g/mol .[1][16]

Table 4: Expected m/z Fragments in Mass Spectrometry

m/z Value Proposed Fragment Causality of Fragmentation

458.11 [M]⁺ Molecular Ion

303.09 [M - C₇H₇SO₂]⁺
Loss of one p-toluenesulfonyl

radical.

285.08 [M - C₇H₇SO₃]⁺
Loss of one p-toluenesulfonate

group.

171.01 [C₇H₇SO₂]⁺ p-Toluenesulfonyl cation.

155.02 [C₇H₇O₂S]⁺ Tosyl fragment.

133.08 [C₆H₁₃O₃]⁺
Fragment of the tri(ethylene

glycol) chain.

91.05 [C₇H₇]⁺

Tropylium ion, a very stable

aromatic cation characteristic

of toluene derivatives.

Note: Fragmentation is technique-dependent (e.g., EI, ESI, CID). The listed fragments are

common possibilities.[8][17]

The fragmentation pattern provides a clear fingerprint. The presence of the molecular ion peak

confirms the compound's identity. Key fragments at m/z 155 and 91 are definitive indicators of

the tosyl group.[8] Cleavage along the ether backbone gives rise to a series of peaks

separated by 44 Da (-OCH₂CH₂- units).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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